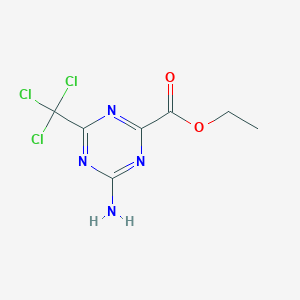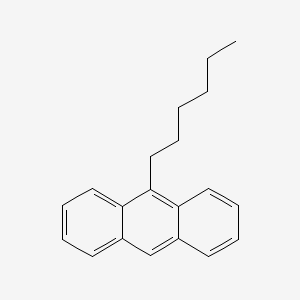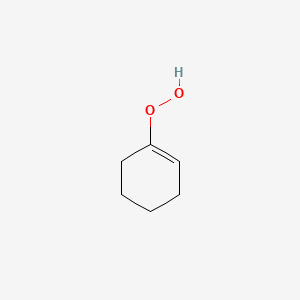
Cyclohexenyl hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexenyl hydroperoxide is an organic compound with the molecular formula C₆H₁₀O₂ It is a hydroperoxide derivative of cyclohexene, characterized by the presence of a hydroperoxy group (-OOH) attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexenyl hydroperoxide can be synthesized through the oxidation of cyclohexene. One common method involves the use of molecular oxygen in the presence of a catalyst such as N-hydroxyphthalimide (NHPI) and transition metal compounds like iron (III) benzoate or copper (II) acetate. The reaction is typically carried out in an acetonitrile solution at around 60°C .
Industrial Production Methods: Industrial production of this compound often involves the liquid-phase oxidation of cyclohexene using environmentally benign oxidants such as hydrogen peroxide or tert-butyl hydroperoxide. The process is catalyzed by heterogeneous transition metal-based catalysts, which enhance the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexenyl hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexenone and cyclohexenol.
Reduction: The hydroperoxy group can be reduced to form cyclohexanol.
Substitution: The hydroperoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide are commonly used oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group.
Major Products:
Oxidation: Cyclohexenone, cyclohexenol, and epoxycyclohexane.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, different substituted cyclohexene derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Cyclohexenyl hydroperoxide has several applications in scientific research:
Biology: It serves as a model compound for studying oxidative stress and the role of hydroperoxides in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Wirkmechanismus
The mechanism of action of cyclohexenyl hydroperoxide involves the formation of free radicals through the homolytic cleavage of the O-O bond. These radicals can initiate various chain reactions, leading to the formation of different products. The compound can also act as an electrophilic reactant, participating in epoxidation and allylic oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl hydroperoxide: Similar in structure but lacks the double bond present in cyclohexenyl hydroperoxide.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis, but with a different alkyl group.
Hydrogen peroxide: A simple and widely used oxidant with two hydroperoxy groups.
Uniqueness: this compound is unique due to its ability to undergo both epoxidation and allylic oxidation, providing access to a variety of functionalized products. Its reactivity is influenced by the presence of the double bond in the cyclohexene ring, which distinguishes it from other hydroperoxides .
Eigenschaften
CAS-Nummer |
27254-23-5 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
1-hydroperoxycyclohexene |
InChI |
InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h4,7H,1-3,5H2 |
InChI-Schlüssel |
QEEPPWQOVJWUBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




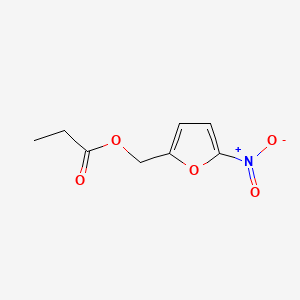

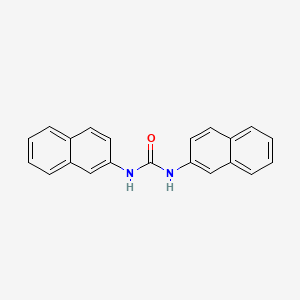

![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)

![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

